(E)-1-(3-chlorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea
Description
The compound (E)-1-(3-chlorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea is a urea derivative featuring a 3-chlorophenyl group, a piperidine scaffold modified with a furan-acryloyl substituent, and a methylene bridge connecting the urea and piperidine moieties.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c21-16-3-1-4-17(13-16)23-20(26)22-14-15-8-10-24(11-9-15)19(25)7-6-18-5-2-12-27-18/h1-7,12-13,15H,8-11,14H2,(H2,22,23,26)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDJAGJGMCYTRC-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC(=CC=C2)Cl)C(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)NC2=CC(=CC=C2)Cl)C(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-chlorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan-2-yl acrylate: This can be achieved through a Heck reaction between furan and an acrylate derivative.
Synthesis of the piperidine derivative: The piperidine ring can be functionalized with a methyl group and then reacted with the furan-2-yl acrylate to form the intermediate.
Coupling with 3-chlorophenyl isocyanate: The final step involves the reaction of the intermediate with 3-chlorophenyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-chlorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylate group can be reduced to form saturated derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the acrylate group would produce saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(3-chlorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, such compounds might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-1-(3-chlorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity.
Comparison with Similar Compounds
Research Findings and Implications
Biological Activity
The compound (E)-1-(3-chlorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by various studies and findings.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antibacterial Activity : Studies have shown that compounds with similar structures exhibit moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.
- Anticancer Potential : The incorporation of the 1,3,4-oxadiazole moiety has been linked to anticancer properties. This scaffold has been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease, with promising results indicating significant inhibition potential, which could be beneficial in treating conditions like Alzheimer's disease and urinary infections .
Antibacterial Studies
A study conducted on synthesized derivatives revealed that compounds similar to our target compound displayed IC50 values indicating their effectiveness against bacterial strains. For instance:
- Compound A : IC50 = 2.14 µM against Salmonella typhi
- Compound B : IC50 = 0.63 µM against Bacillus subtilis
These results suggest that modifications in the structure can enhance antibacterial potency .
Anticancer Mechanism
The anticancer activity of related compounds has been attributed to their ability to interact with multiple biological targets:
- Inhibition of Telomerase : Essential for cancer cell immortality.
- HDAC Inhibition : Leads to increased acetylation of histones and altered gene expression profiles conducive to apoptosis .
Enzyme Inhibition Assays
The urease inhibition assay demonstrated that the target compound showed a significant reduction in urease activity, which is crucial for conditions like kidney stones. The assay involved measuring the concentration of ammonia produced in the presence of the compound compared to controls.
Data Tables
| Activity Type | Target Strain/Enzyme | IC50 (µM) |
|---|---|---|
| Antibacterial | Salmonella typhi | 2.14 |
| Antibacterial | Bacillus subtilis | 0.63 |
| AChE Inhibition | Various Compounds | 1.13 - 6.28 |
| Urease Inhibition | Various Compounds | 1.21 - 6.28 |
Case Studies
- Case Study on Antibacterial Efficacy : A series of synthesized compounds were tested against a panel of bacterial strains, revealing that modifications in the piperidine moiety significantly enhanced antibacterial activity.
- Case Study on Anticancer Properties : A comparative study involving various oxadiazole derivatives highlighted the potential of this compound in reducing tumor growth in preclinical models through targeted enzyme inhibition.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-1-(3-chlorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea, and how can purity be optimized?
- Methodology :
- Step 1 : Synthesize the piperidin-4-ylmethyl intermediate via reductive amination of 4-piperidone, followed by protection/deprotection strategies to avoid side reactions.
- Step 2 : React the intermediate with 3-chlorophenyl isocyanate under anhydrous conditions (e.g., THF, 0–5°C) to form the urea backbone.
- Step 3 : Perform a Michael addition or amidation to introduce the furan-2-yl acryloyl group. Use coupling agents like EDCI/DMAP (as in ) to enhance yield.
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (methanol/water) to achieve >95% purity. Monitor via TLC and HPLC .
Q. How can spectroscopic techniques validate the structure of this compound?
- Key Analyses :
- 1H/13C NMR : Confirm the urea NH protons (~8–10 ppm) and the conjugated acryloyl group (α,β-unsaturated ketone protons at δ 6.5–7.5 ppm). The furan ring protons appear as distinct doublets (δ 6.3–7.4 ppm) .
- IR Spectroscopy : Identify urea C=O stretch (~1640–1680 cm⁻¹) and acryloyl C=O (~1700 cm⁻¹).
- Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion ([M+H]⁺ expected for C₂₁H₂₂ClN₃O₃: 424.13).
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Assay Design :
- In vitro : Screen against kinase or GPCR targets (e.g., EGFR, MAPK) using fluorescence polarization or FRET-based assays.
- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays. Compare IC₅₀ values with control compounds like doxorubicin.
- Solubility : Use shake-flask method (PBS, pH 7.4) to assess bioavailability limitations .
Advanced Research Questions
Q. How does the stereochemistry of the acryloyl group (E vs. Z) impact bioactivity?
- Experimental Design :
- Synthesize both isomers via controlled Wittig or Horner-Wadsworth-Emmons reactions.
- Compare binding affinities using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Case Study : shows the (E)-isomer of a related chalcone has a non-planar conformation (50.52° dihedral angle between furan and benzene), which may enhance target selectivity .
Q. How can conflicting data on cytotoxicity across studies be resolved?
- Data Contradiction Analysis :
- Variable Control : Standardize assay conditions (e.g., serum concentration, incubation time).
- Metabolite Interference : Use LC-MS to identify degradation products in cell media.
- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify secondary targets .
Q. What computational strategies predict binding modes with biological targets?
- Methodology :
- Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinases (e.g., PDB: 7WI).
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes.
- SAR Insights : Modify the chlorophenyl or piperidine-methyl groups to optimize hydrogen bonding (e.g., with kinase ATP pockets) .
Q. Why do solubility limitations persist despite structural modifications?
- Hypothesis Testing :
- LogP Analysis : Calculate partition coefficient (e.g., using MarvinSketch) to identify hydrophobic regions.
- Prodrug Design : Introduce phosphate or PEG groups to the urea NH for enhanced aqueous solubility (see ’s formulation strategies for similar ureas) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
